Benzyl trisulfide

Übersicht

Beschreibung

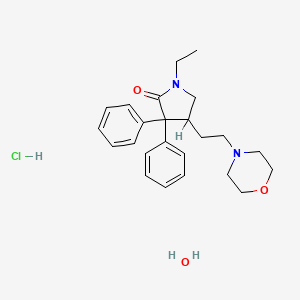

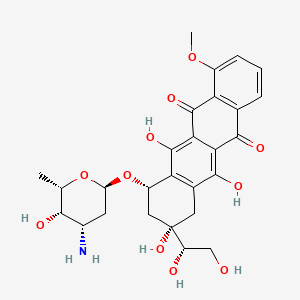

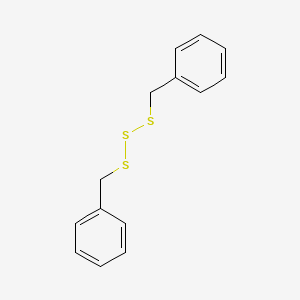

Benzyl trisulfide is a chemical compound with the linear formula (C6H5CH2)2S3 . It is a secondary metabolite of Petiveria alliacea and has been found to have antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of Benzyl trisulfide involves the use of a fully automated technique for identifying disulfide structures in biopharmaceuticals . This process produces an array of polysulfides, including Benzyl trisulfide .Molecular Structure Analysis

The molecular structure of Benzyl trisulfide is represented by the linear formula (C6H5CH2)2S3 . It has a molecular weight of 278.46 .Chemical Reactions Analysis

The formation of trisulfides, such as Benzyl trisulfide, is a challenging artifact in the structure of biopharmaceuticals. High trisulfide levels can interfere with specific conjugation chemistries .Physical And Chemical Properties Analysis

Benzyl trisulfide is a white solid . It has a boiling point of 160-163 °C/0.01 mmHg and a melting point of 46-48 °C .Wissenschaftliche Forschungsanwendungen

Cancer Therapy

- Scientific Field: Oncology

- Application Summary: Benzyl trisulfide has shown potential in cancer therapy. It is a signal transduction molecule working via the mitogen-activated protein, extracellular-regulated kinases 1 and 2 (MAP kinases Erk 1/Erk 2) pathway .

- Methods of Application: The molecule is isolated from Petiveria alliacea (also known as anamu or guinea hen weed) . The exact experimental procedures and technical details are not specified in the source.

- Results or Outcomes: The research suggests that Benzyl trisulfide could be an effective cure for cancer that lacks toxic side effects .

Synthesis of Novel Sulfur-Based Therapeutics

- Scientific Field: Pharmacology

- Application Summary: Researchers are using sulfur compounds like Benzyl trisulfide as inspiration for the synthesis and development of novel sulfur-based therapeutics .

- Results or Outcomes: Many synthetic derivatives of Benzyl trisulfide have shown potent antimicrobial and anticancer properties when tested in preclinical models of disease .

Hydrogen Sulfide (H2S) Release

- Scientific Field: Biochemistry

- Application Summary: Benzyl trisulfide can release H2S in the presence of thiols like cysteine and glutathione .

- Results or Outcomes: Both benzyl trisulfide and benzyl tetrasulfide suppress cell proliferation in bEnd.3 cells .

Anti-Cancer Activity

- Scientific Field: Oncology

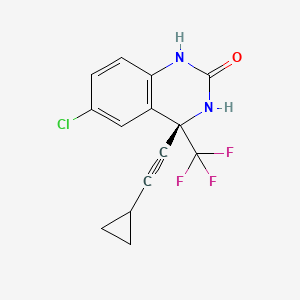

- Application Summary: The synthetic derivative of Benzyl trisulfide, bis(4-fluorobenzyl)trisulfide (BFBTS) also known as fluorapacin, has demonstrated good anti-cancer activity .

- Results or Outcomes: BFBTS has shown excellent safety profile on the following cancer cell lines at micro-molar doses: PC3 (prostate cancer), Bcap-37 (breast cancer), NCI-69AR (small cell lung carcinoma), SKOV3 (ovarian cancer), SH-SY5Y .

Sulfur Storage Compounds

- Scientific Field: Biochemistry

- Application Summary: Approximately 700 plant species are known to contain S-alk(en)yl-L-cysteine sulfoxides (ACSOs), including many edibles like allium and brassica vegetables . Benzyl trisulfide is one of these sulfur storage compounds .

- Results or Outcomes: Changes to the composition and quantities of each ACSO determines the odor, flavor variation, and biological activities ascribed to many plants containing these sulfur storage compounds .

Cell Proliferation Suppression

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(benzyltrisulfanyl)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDMWYANCHMSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSSSCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215247 | |

| Record name | Trisulfide, bis(phenylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl trisulfide | |

CAS RN |

6493-73-8 | |

| Record name | Dibenzyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisulfide, bis(phenylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.